4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro- 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-
Brand Name: Vulcanchem
CAS No.: 143501-89-7
VCID: VC21154399
InChI: InChI=1S/C14H8F2N4O2/c15-9-5-17-11(19-13(9)21)7-3-1-2-4-8(7)12-18-6-10(16)14(22)20-12/h1-6H,(H,17,19,21)(H,18,20,22)
SMILES: C1=CC=C(C(=C1)C2=NC=C(C(=O)N2)F)C3=NC=C(C(=O)N3)F
Molecular Formula: C14H8F2N4O2
Molecular Weight: 302.24 g/mol

4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-

CAS No.: 143501-89-7

Cat. No.: VC21154399

Molecular Formula: C14H8F2N4O2

Molecular Weight: 302.24 g/mol

* For research use only. Not for human or veterinary use.

4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro- - 143501-89-7

Specification

CAS No. 143501-89-7
Molecular Formula C14H8F2N4O2
Molecular Weight 302.24 g/mol
IUPAC Name 5-fluoro-2-[2-(5-fluoro-6-oxo-1H-pyrimidin-2-yl)phenyl]-1H-pyrimidin-6-one
Standard InChI InChI=1S/C14H8F2N4O2/c15-9-5-17-11(19-13(9)21)7-3-1-2-4-8(7)12-18-6-10(16)14(22)20-12/h1-6H,(H,17,19,21)(H,18,20,22)
Standard InChI Key CAOHYWHMHUVSOY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC=C(C(=O)N2)F)C3=NC=C(C(=O)N3)F
Canonical SMILES C1=CC=C(C(=C1)C2=NC=C(C(=O)N2)F)C3=NC=C(C(=O)N3)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator